molecular formula C13H18N2O4 B1280253 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate CAS No. 57699-88-4

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

Cat. No. B1280253
CAS RN: 57699-88-4
M. Wt: 266.29 g/mol
InChI Key: SBXLAJWMWLOZET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was achieved by refluxing t-butyl carbazate with an aldehyde in ethanol . Similarly, N-tert-butyl-N-substituted benzoylhydrazines were prepared using benzyl chloroformate, which was synthesized from benzyl alcohol and triphosgene, followed by a reaction with substituted phenyl amines . These methods demonstrate the versatility of hydrazine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques and theoretical calculations. For example, single crystal analysis showed that the synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate crystallizes in a monoclinic crystal system with a P 21/c space group and trans-geometry at the C=N bond . Density Functional Theory (DFT) calculations were used to predict the structural and electronic properties, which were in excellent agreement with experimental data .

Chemical Reactions Analysis

The reactivity of hydrazine derivatives is influenced by their molecular structure. The intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to form 1-aryl-1H-indazole derivatives is promoted by potassium tert-butoxide, demonstrating the potential for these compounds to undergo cyclization reactions . The presence of tert-butoxide and the absence of significant electron-withdrawing groups are crucial for the success of this transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are closely related to their molecular structure. The HOMO-LUMO energy gap, calculated for t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate, provides insight into the chemical reactivity and stability of the compound . Additionally, the hydrophobicity and bulkiness of substituents on the hydrazine framework can significantly affect the biological activity, as seen in the larvicidal activity against Chilo suppressalis .

Biological Activity and Potential Applications

The biological activity of these compounds is a key area of interest. The synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate showed potential activity against the Mcl-1 enzyme, which is relevant for drug development . Moreover, novel N'-tert-butyl-N'-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines exhibited larvicidal activities and potential anticancer properties . The quantitative structure-activity relationship (QSAR) studies of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines against Chilo suppressalis further highlight the importance of substituent effects on biological activity .

Scientific Research Applications

Insecticide Development

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate has been studied for its larvicidal activity against the rice stem borer. Research shows that the hydrophobicity of substituents in the molecule is generally favorable for larvicidal activity, but the bulkiness of substituents is unfavorable. This indicates its potential use in developing more efficient insecticides (Oikawa et al., 1994).

Synthesis of Hydrazine Derivatives

Studies have explored methods for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate. These methods have led to the production of mono- or di-substituted hydrazine derivatives. This research is crucial in the synthesis of various hydrazine-based compounds, which can have numerous applications in chemical synthesis and pharmaceuticals (Rasmussen, 2006).

Chemical Reaction Studies

The compound has been used in studies investigating the cleavage of C–S bonds in hydrazination reactions. This research provides insights into the mechanisms of chemical reactions involving hydrazine compounds, which are fundamental to organic chemistry and drug design (Nordin et al., 2016).

Development of Organic Compounds

Research involving 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate contributes to the development of various organic compounds. For example, its derivatives have been studied as potential Mcl-1 antagonists, which could have implications in cancer research and treatment (Bhat et al., 2019).

Exploration of Reaction Mechanisms

The compound's derivatives have also been used to explore different reaction mechanisms, such as allylation and benzylation of phenylazocarboxylic tert-butyl esters. This research adds to the understanding of chemical reactions that are crucial in organic synthesis (Lasch & Heinrich, 2015).

Safety And Hazards

The safety information for 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXLAJWMWLOZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461342
Record name Benzyl tert-butyl hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

CAS RN

57699-88-4
Record name Benzyl tert-butyl hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SM Allin, J Towler, SN Gaskell, B Saha, WP Martin… - Tetrahedron, 2010 - Elsevier
Pyrroloisoquinoline-based peptidomimetics are of significant interest in bioorganic chemistry as these targets are known to exhibit type II′ β-turn activity. In this paper we present a …
Number of citations: 19 www.sciencedirect.com
T Cao - 2022 - theses.hal.science
Thanks to particular Physico-chemical properties, fluorine is becoming increasingly important in medicinal chemistry. Hydrazines are essential for synthesising N-heterocyclic …
Number of citations: 5 theses.hal.science
P Vertesaljai, IO Lebedyeva, AA Oliferenko, X Qi, J Fu… - Tetrahedron …, 2015 - Elsevier
In this work the five-step assembly of a peptidomimetic structurally resembling Prolyl-Prolyl-Proline tripeptide is reported. Proline units are mimicked by two pyrazolidine rings connected …
Number of citations: 3 www.sciencedirect.com
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com

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